sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate
Description
Sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate is a deuterated derivative of a sulfated steroid. The cyclopenta[a]phenanthrene core is characteristic of steroidal frameworks, with modifications including a sulfate group at position 3 and deuterium substitution at positions 4, 16, and 16 (trideuterio). The (17S)-hydroxy configuration and methyl group at position 13 are critical for its stereochemical and biological properties. Deuterium incorporation is strategically employed to enhance metabolic stability, a common tactic in pharmaceutical design to prolong half-life .
Properties
Molecular Formula |
C18H19NaO5S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16?,17-,18?;/m0./s1/i7D2,10D; |
InChI Key |
HBVSSZJQFZAJLK-MPYZXJRPSA-M |
Isomeric SMILES |
[2H]C1=C(C=CC2=C1C=CC3=C2CCC4(C3CC([C@@H]4O)([2H])[2H])C)OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate typically involves the deuteration of estradiol followed by sulfonation. The deuteration process replaces specific hydrogen atoms with deuterium, a stable isotope of hydrogen. This is usually achieved through catalytic exchange reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield estrone derivatives, while reduction can produce different hydroxylated compounds .
Scientific Research Applications
Sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to understand reaction mechanisms and pathways.
Biology: Employed in studies of hormone action and metabolism due to its structural similarity to estradiol.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mechanism of Action
The compound exerts its effects primarily through interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and modulating gene expression. This interaction influences various physiological processes, including cell growth, differentiation, and metabolism. The deuterium labeling allows for detailed studies of these interactions using techniques like mass spectrometry and nuclear magnetic resonance .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfated steroids with cyclopenta[a]phenanthrene backbones. Below is a systematic comparison with structurally and functionally related analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on isotopic substitution (D ≈ 2.014 g/mol per deuterium).
Key Findings:
Deuterium Effects: The trideuterio substitution in the target compound likely reduces CYP450-mediated metabolism, enhancing stability compared to non-deuterated analogs like the 17-ethynyl derivative .
Sulfate Group: The 3-sulfate moiety increases aqueous solubility, a feature shared with the ethynyl-sulfate analog (Table 1). This contrasts with non-sulfated steroids (e.g., lithocholic acid derivatives), which exhibit lower solubility .
Table 2: Bioactivity and Computational Similarity
*Calculated using Morgan fingerprints and Tanimoto coefficients .
Stability and Pharmacokinetics :
Biological Activity
Chemical Structure and Properties
- Chemical Name : Sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate
- Molecular Formula : C21H29D3NaO4S
- Molecular Weight : Approximately 396.56 g/mol
The structure of this compound features a cyclopenta[a]phenanthrene core, which is known for its interactions with various biological targets. The presence of deuterium isotopes may influence its pharmacokinetic properties and biological activity.
- Hormonal Activity : Compounds similar to this one often exhibit hormonal activity due to their structural resemblance to steroid hormones. They may act as agonists or antagonists at estrogen receptors.
- Neuroprotective Effects : Some studies suggest that derivatives of this compound could penetrate the blood-brain barrier (BBB) and exhibit neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease .
- Anti-inflammatory Properties : Research indicates that compounds with similar structures may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.
Case Studies
- Alzheimer's Disease Research : A study evaluated the efficacy of pregnenolone derivatives (related compounds) in inhibiting acetylcholinesterase (AChE) and reducing amyloid-beta aggregation, which are critical in Alzheimer's pathology . This suggests that this compound may have similar potential.
- In Vivo Studies : In animal models, related compounds have shown significant reductions in neuroinflammation and improvements in cognitive function when administered chronically . These findings highlight the therapeutic potential of such compounds in neurodegenerative diseases.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
